Welcome to the BenchChem Online Store!
molecular formula C15H12ClN5O2 B8582396 1H-benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone

1H-benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone

Cat. No. B8582396
M. Wt: 329.74 g/mol
InChI Key: GCHUEJMUNYFYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08497265B2

Procedure details

To a solution of 2-(azetidin-3-yloxy)-3-chloropyrazine (see PREPARATION P22.1; 0.38 g, 2.047 mmol), 1H-benzo[d]imidazole-2-carboxylic acid (0.37 g, 2.282 mmol), EDCI (0.392 g, 2.047 mmol), butanol (0.121 g, 0.790 mmol) and DCM (25 mL) was added DIPEA (0.62 mL, 3.56 mmol). After 2 hours, the crude reaction was adsorbed onto a plug of silica gel and chromatographed through a Redi-Sep® pre-packed silica gel column (12 g), eluting with 0% to 50% EtOAc in hexane, to provide (1H-benzo[d]imidazol-2-yl)(3-(3-chloropyrazin-2-yloxy)azetidin-1-yl)methanone (270 mg, 0.819 mmol, 40.0% yield), as a white solid. MS (ESI) m/z 330.0 (MH+). IC50 (uM) 1.375.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.392 g
Type
reactant
Reaction Step One
Quantity
0.121 g
Type
reactant
Reaction Step One
Name
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH:3]([O:5][C:6]2[C:11]([Cl:12])=[N:10][CH:9]=[CH:8][N:7]=2)[CH2:2]1.[NH:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:14]1[C:22](O)=[O:23].CCN=C=NCCCN(C)C.C(O)CCC.CCN(C(C)C)C(C)C>C(Cl)Cl>[NH:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:14]1[C:22]([N:1]1[CH2:2][CH:3]([O:5][C:6]2[C:11]([Cl:12])=[N:10][CH:9]=[CH:8][N:7]=2)[CH2:4]1)=[O:23]

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
N1CC(C1)OC1=NC=CN=C1Cl
Name
Quantity
0.37 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)O
Name
Quantity
0.392 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.121 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0.62 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude reaction
CUSTOM
Type
CUSTOM
Details
chromatographed through a Redi-Sep® pre-packed silica gel column (12 g)
WASH
Type
WASH
Details
eluting with 0% to 50% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)N2CC(C2)OC2=NC=CN=C2Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.819 mmol
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.